molecular formula C18H20F2N2O2S B262913 N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide

N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B262913
M. Wt: 366.4 g/mol
InChI Key: WGLABLXVYARWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of piperidines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a 2,4-difluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The final step involves the introduction of the 2,4-difluorobenzenesulfonamide group. This can be achieved by reacting the benzylpiperidine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonamide derivatives.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-(1-benzyl-4-piperidinyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of the 2,4-difluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20F2N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C18H20F2N2O2S/c19-15-6-7-18(17(20)12-15)25(23,24)21-16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16,21H,8-11,13H2

InChI Key

WGLABLXVYARWHA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)CC3=CC=CC=C3

Origin of Product

United States

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